Oxyresveratrol 3'-O-beta-D-glucopyranoside

Descripción general

Descripción

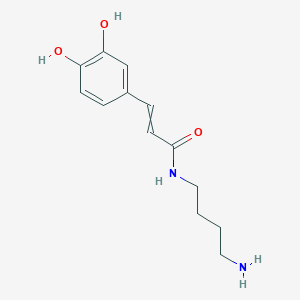

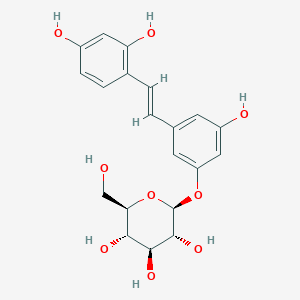

Oxyresveratrol 3’-O-β-D-glucopyranoside is a phenolic compound isolated from the root of Morus nigra . It is an effective tyrosinase inhibitor with an IC50 of 1.64 μM .

Synthesis Analysis

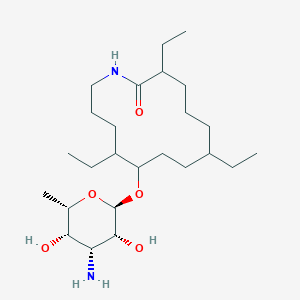

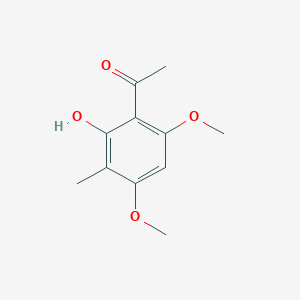

The synthesis of Oxyresveratrol 3’-O-β-D-glucopyranoside involves selective protection of the hydroxy groups and Wittig olefination . More detailed synthesis methods can be found in the referenced literature .Molecular Structure Analysis

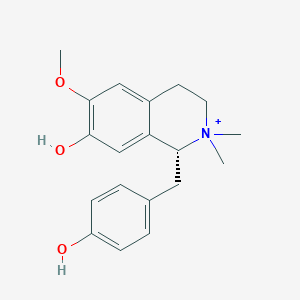

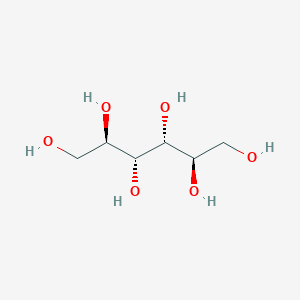

The molecular weight of Oxyresveratrol 3’-O-β-D-glucopyranoside is 406.38 . Its formula is C20H22O9 . The structure contains a trans-1,2-diphenylethylene nucleus with two OH groups on each of the aromatic rings .Chemical Reactions Analysis

Oxyresveratrol 3’-O-β-D-glucopyranoside shows better tyrosinase inhibitory activities than kojic acid . It may be a potential candidate as a skin-whitening agent without posing any serious side effects .Aplicaciones Científicas De Investigación

Inhibition of Tyrosinase and Melanogenesis

Oxyresveratrol 3’-O-beta-D-glucopyranoside has been shown to have better tyrosinase inhibitory activities than kojic acid . It can inhibit melanogenesis, the process that leads to skin pigmentation . This makes it a potential candidate for skin-whitening agents .

Antioxidant and Anti-inflammatory Activities

This compound possesses antioxidant and anti-inflammatory activities . It has been demonstrated to effectively scavenge H2O2, NO, and the artificial free radical DPPH (2,2-diphenyl-l-picrylhydrazyl) in microglial cells .

Neuroprotective Effects

Oxyresveratrol 3’-O-beta-D-glucopyranoside has been shown to have protective effects against neurological disorders . It can inhibit neuronal apoptotic cell death in neuroblastoma and cerebral ischemia models .

Digestive Ailments

The compound also has protective effects against digestive ailments . However, the exact mechanisms and applications in this field need further research.

Antiviral Activities

Oxyresveratrol 3’-O-beta-D-glucopyranoside has been shown to inhibit the growth of herpes simplex virus . This suggests potential applications in antiviral therapies.

Anticancer Activities

The compound has been found to have anticancer properties . However, more research is needed to fully understand its potential applications in cancer treatment.

Mecanismo De Acción

Target of Action

The primary target of Oxyresveratrol 3’-O-beta-D-glucopyranoside is tyrosinase , an enzyme that catalyzes the oxidation of phenols . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

Oxyresveratrol 3’-O-beta-D-glucopyranoside acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of phenols . This interaction results in a decrease in melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production . The downstream effect is a reduction in pigmentation, which can be beneficial in the treatment of hyperpigmentation disorders .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Oxyresveratrol 3’-O-beta-D-glucopyranoside’s action include the inhibition of tyrosinase activity and a subsequent decrease in melanin production . This can result in a lightening of skin color, making the compound a potential candidate for use in skin-whitening agents .

Safety and Hazards

When handling Oxyresveratrol 3’-O-β-D-glucopyranoside, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Oxyresveratrol 3’-O-β-D-glucopyranoside and related compounds have potential as skin-whitening agents . They may also have potential hypoglycemic properties . More research is needed to explore these potentials and to improve the unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQVPULXXVQLRT-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144144 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxyresveratrol 3'-O-beta-D-glucopyranoside | |

CAS RN |

144525-40-6 | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144525-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding Oxyresveratrol 3'-O-beta-D-glucopyranoside in Schoenocaulon officinale?

A1: The identification of Oxyresveratrol 3'-O-beta-D-glucopyranoside in Schoenocaulon officinale alongside other stilbene and 2-arylbenzofuran glucosides contributes to the understanding of the phytochemical profile of this plant. [] This finding suggests potential chemotaxonomic relationships and can guide further research into the plant's biological activities and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)